molecular formula C11H15NO2S B4707568 N-cyclopropyl-1-(4-methylphenyl)methanesulfonamide

N-cyclopropyl-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4707568
M. Wt: 225.31 g/mol
InChI Key: BDNSTRGKDFTYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(4-methylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CP-544326 and has been found to exhibit promising results in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of CP-544326 is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes, such as matrix metalloproteinases (MMPs). MMPs are involved in the breakdown of extracellular matrix proteins and play a key role in tumor invasion and metastasis. By inhibiting MMP activity, CP-544326 can prevent the spread of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CP-544326 has been found to have analgesic effects and can reduce pain in animal models. Additionally, CP-544326 has been found to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-544326 for lab experiments is its specificity. CP-544326 has been found to selectively inhibit MMP activity, making it a valuable tool for studying the role of MMPs in various diseases. However, one limitation of CP-544326 is its potential toxicity. Studies have shown that high doses of CP-544326 can be toxic to cells, highlighting the need for careful dosing in lab experiments.

Future Directions

There are several future directions for research on CP-544326. One area of interest is in the development of new cancer therapies that target MMP activity. CP-544326 has shown promising results in preclinical studies, and further research could lead to the development of new cancer treatments. Additionally, research could focus on the potential of CP-544326 in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease. Finally, further studies could explore the potential of CP-544326 in combination with other therapies, such as chemotherapy and radiation therapy.

Scientific Research Applications

CP-544326 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CP-544326 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, CP-544326 has been studied for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-cyclopropyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-9-2-4-10(5-3-9)8-15(13,14)12-11-6-7-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNSTRGKDFTYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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